Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate
Description
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate is a Boc-protected amino acid ester derivative. Its structure features a chloromethyl ester group, a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, and an acetate backbone. This compound is pivotal in peptide synthesis and medicinal chemistry, where the Boc group ensures selective deprotection under acidic conditions, while the chloromethyl ester enhances reactivity in nucleophilic substitutions .
Properties
IUPAC Name |
chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4/c1-8(2,3)14-7(12)10-4-6(11)13-5-9/h4-5H2,1-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFKNCLUXASETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34573-36-9 | |
| Record name | chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate can be synthesized through a multi-step process involving the protection of amino acids and subsequent chloromethylation. One common method involves the reaction of glycine with tert-butyl chloroformate to form tert-butyl glycinate, followed by chloromethylation using chloromethyl methyl ether in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base such as triethylamine or sodium hydroxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Deprotection: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products Formed
Substitution Reactions: Products include substituted amines or thioethers.
Hydrolysis: Products include the corresponding carboxylic acid and alcohol.
Deprotection: The major product is the free amine.
Scientific Research Applications
Medicinal Chemistry
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of amino acid functionalities, making it useful in designing prodrugs and targeted delivery systems.
Case Study: Prodrug Development
Recent studies have focused on the use of this compound as a prodrug for colon-targeted therapies. For instance, it has been incorporated into amino-alkoxycarbonyloxymethyl ether prodrugs, which demonstrated enhanced stability in upper gastrointestinal conditions while allowing for controlled release in the colon. This approach aims to improve the bioavailability of drugs like mesalamine, commonly used for inflammatory bowel diseases .
Table 1: Comparison of Prodrug Characteristics
| Prodrug Type | Stability (Upper GIT) | Release Rate (Colonic pH) | Reference |
|---|---|---|---|
| Amino-AOCOM Ether | Excellent | >90% over 38 hours | |
| Commercial Mesalamine | Moderate | 61-68% over 48 hours |
Synthesis of Novel Compounds
This compound is employed as an intermediate in synthesizing novel inhibitors for various biological targets, including polyketide synthases involved in tuberculosis treatment. Its chloromethyl group facilitates nucleophilic substitution reactions, allowing for diverse modifications that lead to biologically active compounds .
Case Study: Tuberculosis Inhibitors
In a recent screening campaign for inhibitors targeting the Pks13 thioesterase domain, derivatives of this compound were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The study highlighted the compound's potential as a scaffold for developing new antitubercular agents .
Material Science Applications
Beyond medicinal chemistry, this compound has applications in material science, particularly in creating mesoporous materials and nanocomposites. Its ability to form stable linkages with various substrates makes it suitable for developing advanced materials with specific properties.
Table 2: Applications in Material Science
Mechanism of Action
The mechanism of action of chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate involves its reactivity towards nucleophiles and its ability to undergo deprotection reactions. The chloromethyl group can react with nucleophiles to form substituted products, while the Boc group can be removed to reveal the free amine, which can further participate in various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Key structural analogues include variations in the ester group (methyl, ethyl, chloromethyl) and substituents on the amino-acetate backbone. Below is a comparative analysis:
Table 1: Comparative Data for Boc-Protected Amino Acid Esters
Reactivity and Functional Group Impact
- Ester Group Reactivity: Chloromethyl esters exhibit higher electrophilicity than methyl or ethyl esters, enabling faster nucleophilic substitutions (e.g., in peptide coupling or alkylation reactions). This property is absent in methyl/ethyl analogues . Ethyl esters (e.g., Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate) introduce steric bulk, slowing reactions but improving stability .
Substituent Effects :
Key Research Findings and Limitations
- Thermal Stability : Boc-protected methyl esters () decompose above 150°C, while chloromethyl esters are less thermally stable, requiring storage at –20°C.
- NMR Characterization : Methyl/ethyl esters show distinct ¹H NMR signals for ester methyl groups (δ 3.6–3.8 ppm) and Boc tert-butyl groups (δ 1.4 ppm) . Chloromethyl analogues would display a characteristic CH₂Cl signal near δ 4.2–4.5 ppm.
Biological Activity
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a chloromethyl group, a tert-butoxycarbonyl (Boc) protecting group, and an acetate moiety. The synthesis generally involves the protection of amines followed by acylation to introduce the acetate group. The Boc group is commonly used to protect amines during chemical reactions, allowing for selective modifications without affecting the amine functionality.
Biological Activity Overview
The biological activity of this compound can be characterized by its interactions with various biological targets. Here are some key findings regarding its activity:
- Antitumor Activity : Studies have indicated that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives containing the Boc group have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (oral cancer) cells, with IC50 values in the nanomolar range .
- Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects may involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS). Elevated ROS levels can lead to cellular stress responses, ultimately resulting in apoptosis in cancer cells .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, particularly against Gram-positive bacteria. The presence of specific functional groups has been linked to enhanced binding affinities to bacterial targets .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | 20.1 | |
| Antitumor | KB-V1 | 20 | |
| Antimicrobial | Staphylococcus aureus | 6.5 | |
| Antimicrobial | Escherichia coli | 12.3 |
In Vitro Studies
In vitro studies have confirmed that this compound and its derivatives can inhibit cell growth effectively. For example, a derivative was tested on the MDA-MB-231 triple-negative breast cancer cell line, showing a reduction in viability by approximately 55% at a concentration of 10 µM after three days of treatment .
In Vivo Studies
In vivo studies using xenograft models have provided further insights into the compound's efficacy. In one study, administration of a related compound at a dose of 20 mg/kg significantly reduced tumor size in mice bearing MDA-MB-231 tumors compared to control groups . These findings suggest that such compounds may be viable candidates for further development as anticancer agents.
Q & A
Advanced Research Question
- NMR spectroscopy : 1H and 13C NMR (e.g., δ ~1.4 ppm for Boc tert-butyl protons) confirm regiochemistry and absence of byproducts .
- Chiral HPLC or polarimetry : Essential for verifying enantiomeric excess, particularly in derivatives with stereocenters (e.g., (2S)-configured analogs) .
- Mass spectrometry : Validates molecular weight (e.g., ~265.73 g/mol) and detects impurities from incomplete chloromethylation .
How can researchers mitigate side reactions during nucleophilic substitution involving the chloromethyl group?
Advanced Research Question
Common issues include hydrolysis (yielding hydroxymethyl byproducts) and over-alkylation . Mitigation strategies:
- Anhydrous conditions : Use molecular sieves or inert gas (N2/Ar) to suppress hydrolysis .
- Controlled stoichiometry : Limit nucleophile equivalents to prevent multi-alkylation.
- Low temperature : Reactions at 0–10°C reduce kinetic competition between substitution and elimination .
What are the key considerations for designing experiments to study the environmental fate of this compound and its derivatives?
Advanced Research Question
Align with frameworks like Project INCHEMBIOL ():
- Degradation pathways : Hydrolysis kinetics under varying pH/temperature to assess persistence .
- Ecotoxicology : Use model organisms (e.g., Daphnia magna) to evaluate acute toxicity (LC50) and bioaccumulation potential .
- Analytical methods : LC-MS/MS for trace detection in environmental matrices (water, soil) .
How do structural analogs of this compound compare in reactivity and application, particularly in peptide synthesis?
Q. Methodological Focus
| Analog | Key Structural Difference | Reactivity/Application |
|---|---|---|
| Chloromethyl 2-((Boc)amino)propanoate | Shorter alkyl chain | Faster coupling but lower steric protection |
| Chloromethyl (2S)-2-((Boc)amino)hexanoate | Longer hydrophobic chain | Enhanced membrane permeability in prodrug design |
| Boc-protected naphthalene derivatives | Aromatic moieties | Improved fluorescence for tracer studies |
What safety protocols are essential when handling this compound, given conflicting hazard data in literature?
Basic Research Question
While some analogs are labeled non-hazardous (), the chloromethyl group poses risks:
- Acute toxicity (H302): Use fume hoods and respiratory protection (N95/P2 masks) .
- Skin irritation (H315): Wear nitrile gloves and lab coats.
- Waste disposal : Neutralize chloromethyl residues with 10% sodium bicarbonate before disposal .
How can researchers resolve contradictions in reported reaction yields for Boc deprotection?
Advanced Research Question
Discrepancies often arise from:
- Acid strength : TFA (10–20% v/v) ensures complete deprotection; weaker acids (HCl) may require longer reaction times .
- Solvent effects : Dichloromethane vs. DMF alters reaction kinetics.
- Byproduct analysis : Use TLC or in-situ IR to monitor deprotection progress and optimize conditions .
What strategies enhance the sustainability of large-scale synthesis for this compound?
Advanced Research Question
- Solvent recycling : Recover DCM or THF via distillation .
- Catalytic methods : Replace stoichiometric bases (NaOH) with immobilized catalysts to reduce waste .
- Flow chemistry : Reduces energy consumption by 30–50% compared to batch processes .
How can theoretical frameworks guide the design of novel derivatives for targeted drug delivery?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
